molecular formula C11H15ClO4 B14610425 Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate CAS No. 60216-15-1

Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate

Cat. No.: B14610425
CAS No.: 60216-15-1
M. Wt: 246.69 g/mol
InChI Key: IKMSLRDWMBXPAV-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized benzofuran derivative, while reduction may produce a more reduced form of the compound .

Scientific Research Applications

Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

These compounds share a common benzofuran core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Properties

CAS No.

60216-15-1

Molecular Formula

C11H15ClO4

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl 7-chloro-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H15ClO4/c1-2-15-10(13)8-6-4-3-5-7(12)9(6)16-11(8)14/h6-9H,2-5H2,1H3

InChI Key

IKMSLRDWMBXPAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCC(C2OC1=O)Cl

Origin of Product

United States

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